1-Methoxybenzotriazole
Overview
Description
1-Methoxybenzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole itself is a bicyclic compound consisting of fused benzene and triazole rings. The methoxy group attached to the benzotriazole ring enhances its chemical properties, making it a valuable compound in synthetic chemistry and other scientific research areas.
Preparation Methods
1-Methoxybenzotriazole can be synthesized through the methylation of 1-hydroxybenzotriazole. The process involves the reaction of 1-hydroxybenzotriazole with methylating agents such as diazomethane or methyl iodide. The reaction is typically carried out in an organic solvent like acetonitrile, and the product is purified through recrystallization .
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
1-Methoxybenzotriazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like lead(IV) acetate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-Methoxybenzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Its derivatives have shown potential in biological studies, including enzyme inhibition and protein binding.
Medicine: Benzotriazole derivatives, including this compound, have been explored for their antimicrobial, anticancer, and antiviral properties.
Industry: It is used in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells
Mechanism of Action
The mechanism of action of 1-methoxybenzotriazole involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable it to bind with enzymes and receptors, influencing biological pathways and exerting its effects. The specific pathways and targets depend on the particular application and the nature of the derivatives used .
Comparison with Similar Compounds
1-Methoxybenzotriazole can be compared with other benzotriazole derivatives such as:
1-Hydroxybenzotriazole: Known for its use in peptide synthesis.
1-Methylbenzotriazole: Used as a corrosion inhibitor.
1-(Trimethylsilyl)benzotriazole: Utilized in organic synthesis for its stability and reactivity.
The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties, making it suitable for specific synthetic applications and enhancing its biological activity .
Properties
IUPAC Name |
1-methoxybenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPSBMQVLQEIIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314577 | |
Record name | 1-methoxybenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22713-34-4 | |
Record name | NSC286155 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methoxybenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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